molecular formula C14H10N4 B14678972 1H-Indene-4,4,5,5-tetracarbonitrile, 3a,6-dihydro-7-methyl- CAS No. 33061-13-1

1H-Indene-4,4,5,5-tetracarbonitrile, 3a,6-dihydro-7-methyl-

Cat. No.: B14678972
CAS No.: 33061-13-1
M. Wt: 234.26 g/mol
InChI Key: YUBSXXURZGGQSL-UHFFFAOYSA-N
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Description

1H-Indene-4,4,5,5-tetracarbonitrile, 3a,6-dihydro-7-methyl- is a complex organic compound with a unique structure that includes multiple nitrile groups and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene-4,4,5,5-tetracarbonitrile, 3a,6-dihydro-7-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1H-Indene-4,4,5,5-tetracarbonitrile, 3a,6-dihydro-7-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The conditions for these reactions vary but often include specific temperatures, pressures, and solvents to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines .

Scientific Research Applications

1H-Indene-4,4,5,5-tetracarbonitrile, 3a,6-dihydro-7-methyl- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Indene-4,4,5,5-tetracarbonitrile, 3a,6-dihydro-7-methyl- involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indene-4,4,5,5-tetracarbonitrile, 3a,6-dihydro-7-methyl- is unique due to its multiple nitrile groups and specific methyl group positioning. This unique structure gives it distinct chemical properties and reactivity compared to similar compounds .

Properties

CAS No.

33061-13-1

Molecular Formula

C14H10N4

Molecular Weight

234.26 g/mol

IUPAC Name

7-methyl-3a,6-dihydro-1H-indene-4,4,5,5-tetracarbonitrile

InChI

InChI=1S/C14H10N4/c1-10-5-13(6-15,7-16)14(8-17,9-18)12-4-2-3-11(10)12/h2,4,12H,3,5H2,1H3

InChI Key

YUBSXXURZGGQSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC=CC2C(C(C1)(C#N)C#N)(C#N)C#N

Origin of Product

United States

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